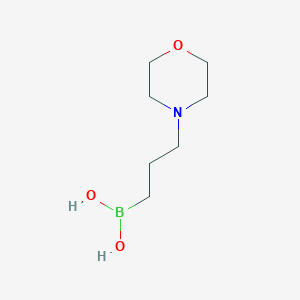

(3-Morpholinopropyl)boronic acid

Description

(3-Morpholinopropyl)boronic acid is a boronic acid derivative featuring a morpholine moiety linked via a propyl chain to the boron atom. Morpholine, a six-membered heterocycle containing oxygen and nitrogen, enhances the compound's solubility and modulates electronic properties, making it valuable in medicinal chemistry and materials science. Boronic acids are renowned for their ability to form reversible covalent bonds with diols and nucleophilic residues in enzymes, enabling applications in drug design, sensors, and catalysis .

The compound’s structure combines the electron-donating morpholine group with the boronic acid’s electrophilic boron center. This balance influences its pKa, binding kinetics, and selectivity toward biological targets. Recent studies highlight boronic acids in proteasome inhibition (e.g., bortezomib), antibacterial agents (e.g., vaborbactam), and synthetic chemistry (e.g., Suzuki-Miyaura cross-coupling) .

Properties

Molecular Formula |

C7H16BNO3 |

|---|---|

Molecular Weight |

173.02 g/mol |

IUPAC Name |

3-morpholin-4-ylpropylboronic acid |

InChI |

InChI=1S/C7H16BNO3/c10-8(11)2-1-3-9-4-6-12-7-5-9/h10-11H,1-7H2 |

InChI Key |

RUQCGKYNFFWSMX-UHFFFAOYSA-N |

Canonical SMILES |

B(CCCN1CCOCC1)(O)O |

Origin of Product |

United States |

Preparation Methods

Borylation via Bromine–Lithium Exchange and Flow Chemistry

One of the most effective methods for synthesizing boronic acids, including derivatives like (3-Morpholinopropyl)boronic acid, is via halogen–lithium exchange followed by borylation. This approach involves:

- Starting from a brominated morpholinopropyl precursor.

- Performing lithium–halogen exchange under low temperature to generate an organolithium intermediate.

- Subsequent reaction with a boron electrophile (e.g., trialkyl borates) to install the boronic acid moiety.

- Hydrolytic workup to yield the free boronic acid.

Recent advances in flow chemistry have enhanced this method by suppressing side reactions such as protonation and butylation, thereby improving yield and purity. Flow reactors provide precise control over reaction times and temperatures, which is critical for sensitive organolithium intermediates.

| Step | Reagent/Condition | Outcome |

|---|---|---|

| 1 | Brominated morpholinopropyl + n-BuLi (low temp) | Formation of organolithium intermediate |

| 2 | Addition of trialkyl borate | Formation of boronate ester intermediate |

| 3 | Acidic hydrolysis | Release of (3-Morpholinopropyl)boronic acid |

This method is favored for its scalability and reproducibility in producing high-purity boronic acids.

Transmetallation from Organosilanes or Organostannanes

Another route involves transmetallation reactions where trialkylaryl silanes or stannanes bearing morpholinopropyl substituents are reacted with boron halides (e.g., BBr3). This process forms arylboron dibromide intermediates, which upon acidic hydrolysis yield the boronic acid.

This approach is particularly useful when direct lithiation is challenging due to functional group sensitivity or steric hindrance.

Photochemical 1,3-Boronate Rearrangement for N-Alkylation

A novel and versatile method reported recently involves a photochemical three-component coupling strategy that can be adapted to synthesize α-tertiary amines bearing boronic acid groups, such as (3-Morpholinopropyl)boronic acid derivatives.

- The reaction combines aliphatic amines (e.g., morpholine derivatives), ortho-phenolic ketones, and organoboronic acids.

- Under visible light irradiation (427 nm LED), a boronate complex forms and undergoes a 1,3-boronate rearrangement.

- This rearrangement migrates the boron-bound carbon to an adjacent carbon, forming a new C–C bond and cleaving the C–B bond.

- The process yields α-tertiary amines with boronic acid functionality in moderate to good yields (40–70%).

This method is advantageous for its mild conditions, broad substrate scope, and avoidance of harsh reagents or radical intermediates.

| Parameter | Condition/Observation |

|---|---|

| Light source | 20 W, 427 nm LED |

| Solvent | Methanol |

| Reaction time | 12 hours |

| Atmosphere | Nitrogen |

| Yield | 43–68% depending on substrates |

| Key advantage | Mild, selective N-alkylation with boronic acid |

Research Outcomes and Comparative Data

The photochemical method was shown to be effective for various organoboron sources, including boronic acids, trifluoroborates, and boron pinacol esters, with yields summarized below:

| Organoboron Source | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkyl Boronic Acids | Blue light irradiation, MeOH, 12h | 64–68 | Efficient N-alkylation |

| Boron Pinacol Esters | Extended irradiation + catechol | 43 | Requires more stringent conditions |

| Alkyl Trifluoroborates | Catalytic Sc(OTf)3, blue light | 64 | Comparable reactivity to boronic acids |

| Aryl/Alkenyl Trifluoroborates | Sc(OTf)3 catalysis | 44–54 | Enables access to aryl/alkenyl boronates |

Mechanistic studies ruled out free radical pathways, supporting a concerted boronate rearrangement mechanism facilitated by photoexcitation.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Bromine–Lithium Exchange + Flow Chemistry | Organolithium intermediate, flow control | High purity, scalable | Requires low temp, sensitive handling |

| Transmetallation (Silane/Stannane) | Boron halide reaction, hydrolysis | Useful for sensitive substrates | Use of toxic stannanes, multiple steps |

| Photochemical 1,3-Boronate Rearrangement | Visible light, mild, three-component | Mild, broad substrate scope, selective | Requires light source, longer reaction time |

Chemical Reactions Analysis

Types of Reactions: (3-Morpholinopropyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Biaryl or vinyl compounds resulting from Suzuki-Miyaura coupling.

Scientific Research Applications

(3-Morpholinopropyl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Morpholinopropyl)boronic acid in various applications involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid group can interact with the active site of enzymes, thereby inhibiting their activity . In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key Differences :

- Morpholine vs. Thiophene/Phenyl : Morpholine’s electron-donating nature lowers the boronic acid’s pKa compared to phenyl or thiophene derivatives, enhancing diol-binding at physiological pH .

- Sulfonyl Group: 4-(Morpholinosulfonyl)phenylboronic acid includes a sulfonyl group, increasing hydrophilicity and hydrogen-bonding capacity compared to alkyl-linked morpholine derivatives .

Reactivity and Binding Properties

Table: Comparative pKa and Binding Constants

*Inferred from structural analogs.

Insights :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Morpholinopropyl)boronic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves alkylation of morpholine with a boronic acid-containing alkyl halide or via Suzuki-Miyaura cross-coupling using a morpholinopropyl precursor. Post-synthesis purification is critical: reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) can isolate the compound, while purity validation may involve B NMR to confirm boronic acid integrity and LC-MS/MS for trace impurity analysis (e.g., detecting residual boroxines or unreacted intermediates) .

Q. What characterization techniques are most effective for analyzing (3-Morpholinopropyl)boronic acid?

- Methodological Answer :

- Structural Confirmation : H and B NMR to verify morpholine integration and boron environment.

- Mass Analysis : MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix to suppress boroxine formation via in situ esterification .

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen to assess decomposition pathways and suitability for high-temperature applications (e.g., polymer composites) .

Q. How to determine the binding affinity of (3-Morpholinopropyl)boronic acid with saccharides?

- Methodological Answer : Use fluorescence titration at physiological pH (7.4) with competitive assays. For example, displace a fluorescent dye (e.g., Alizarin Red S) bound to the boronic acid by adding incremental saccharide concentrations. Calculate binding constants () via Stern-Volmer plots. Validate with isothermal titration calorimetry (ITC) for thermodynamic parameters (ΔH, ΔS) .

Advanced Research Questions

Q. How can researchers design fluorescence-based sensors using (3-Morpholinopropyl)boronic acid for real-time monitoring of biomolecules?

- Methodological Answer :

- Sensor Design : Couple the boronic acid to a fluorophore (e.g., pyrene or rhodamine) via a spacer. The morpholine group enhances water solubility and may reduce non-specific binding.

- Interference Mitigation : Introduce a polymer matrix (e.g., poly-nordihydroguaiaretic acid) to filter out larger biomolecules (e.g., proteins) while allowing small analytes (e.g., glucose) to bind .

- Kinetic Validation : Use stopped-flow spectroscopy to measure binding rates (/) with target diols (e.g., fructose vs. glucose) .

Q. How to resolve discrepancies in reported binding constants of (3-Morpholinopropyl)boronic acid with diols?

- Methodological Answer :

- Standardize Conditions : Control pH (critical for boronic acid ionization), ionic strength, and temperature. Use buffer systems (e.g., phosphate vs. HEPES) that do not interact with boronates.

- Structural Factors : Compare binding data with analogs (e.g., phenylboronic acid) to isolate the morpholine group’s electronic/steric effects .

- Cross-Validation : Combine fluorescence titration, NMR (chemical shift perturbations), and computational docking (e.g., DFT for binding geometries) .

Q. What strategies mitigate boronic acid trimerization during MS analysis?

- Methodological Answer :

- Derivatization : Convert to boronic esters pre-analysis using diols (e.g., pinacol) to stabilize the monomeric form .

- Matrix Selection : Use DHB in MALDI-MS to promote in situ esterification, suppressing dehydrative cyclization .

- Low-Temperature Ionization : Apply ESI-MS with cooled ion sources to reduce thermal decomposition .

Q. How to optimize HPLC methods for isolating (3-Morpholinopropyl)boronic acid from complex reaction mixtures?

- Methodological Answer :

- Column Selection : Use polar-embedded C18 columns to retain boronic acids while resolving morpholine-containing byproducts.

- Mobile Phase : Add 0.1% formic acid to enhance ionization in LC-MS/MS detection. For preparative HPLC, isopropanol/water gradients improve separation .

- Post-Column Derivatization : Introduce a diol (e.g., sorbitol) post-column to form UV-active boronate esters for enhanced detection .

Data-Driven Research Considerations

Q. How to analyze thermal degradation pathways of (3-Morpholinopropyl)boronic acid for material science applications?

- Methodological Answer : Perform TGA coupled with FTIR or GC-MS to identify volatile decomposition products (e.g., morpholine, CO). Compare with DFT-calculated degradation pathways to propose mechanisms. Assess flame-retardant potential by measuring char residue and LOI (Limiting Oxygen Index) .

Q. What experimental designs address conflicting reports on the proteasome inhibition efficacy of boronic acid derivatives?

- Methodological Answer :

- Activity Assays : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) in cell-free proteasome assays to measure IC values under standardized redox conditions.

- Structural Analog Comparison : Test (3-Morpholinopropyl)boronic acid against clinical analogs (e.g., Bortezomib) to evaluate substituent effects on binding kinetics .

- Crystallography : Co-crystallize with the 20S proteasome to resolve binding modes and validate computational docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.